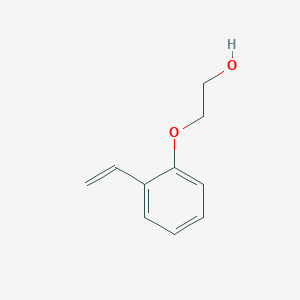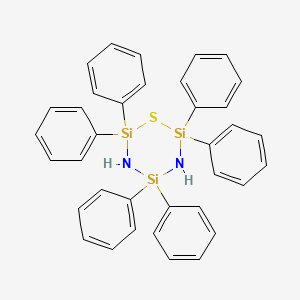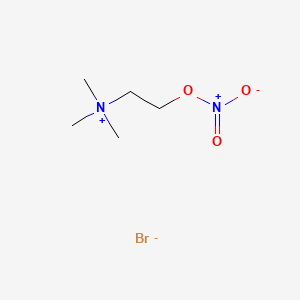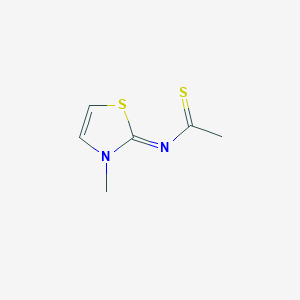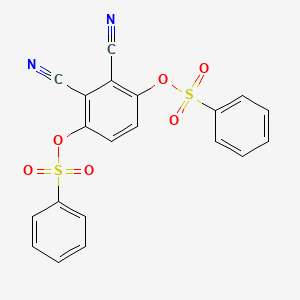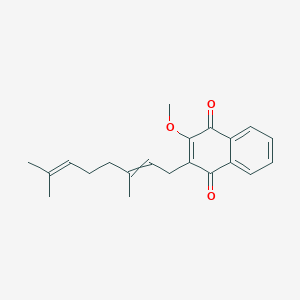
2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxynaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxynaphthalene-1,4-dione is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with a methoxy group and a dimethylocta-dienyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxynaphthalene-1,4-dione typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride, followed by the introduction of the methoxy group through methylation. The dimethylocta-dienyl side chain can be attached via a Grignard reaction or other organometallic coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce hydroquinones.
Aplicaciones Científicas De Investigación
2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxynaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3,7-Dimethylocta-2,6-dien-1-yl acetate
- 3,7-Dimethylocta-2,6-dien-1-yl palmitate
- 3,7-Dimethylocta-2,6-dien-1-yl isobutyrate
Uniqueness
2-(3,7-Dimethylocta-2,6-dien-1-YL)-3-methoxynaphthalene-1,4-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its methoxy-naphthalene core and dimethylocta-dienyl side chain make it particularly versatile for various applications.
Propiedades
Número CAS |
64183-99-9 |
|---|---|
Fórmula molecular |
C21H24O3 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-(3,7-dimethylocta-2,6-dienyl)-3-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C21H24O3/c1-14(2)8-7-9-15(3)12-13-18-19(22)16-10-5-6-11-17(16)20(23)21(18)24-4/h5-6,8,10-12H,7,9,13H2,1-4H3 |
Clave InChI |
CXBHIWPIYQTTAH-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


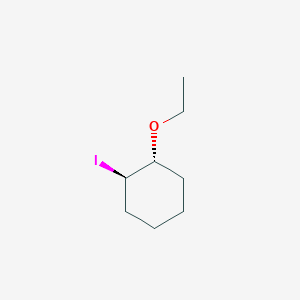
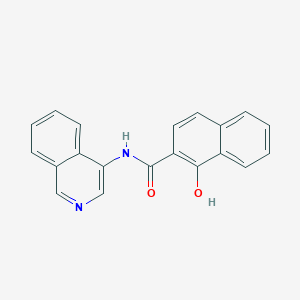
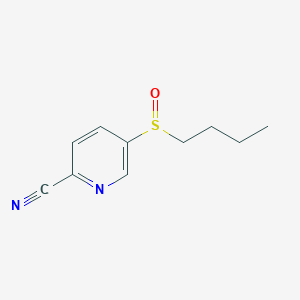
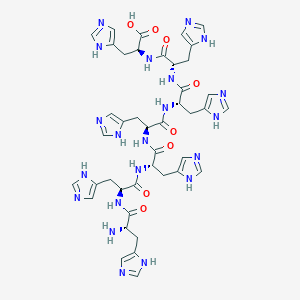
![5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]](/img/structure/B14505211.png)
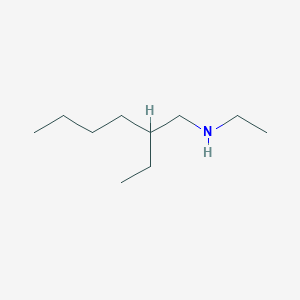
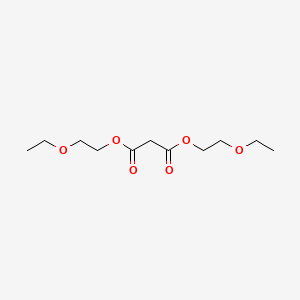

![N,N'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14505247.png)
